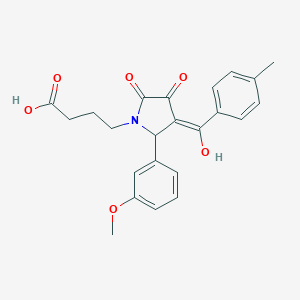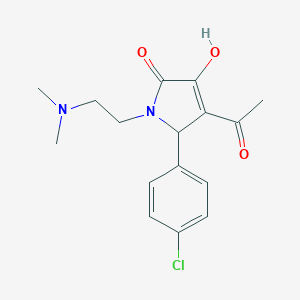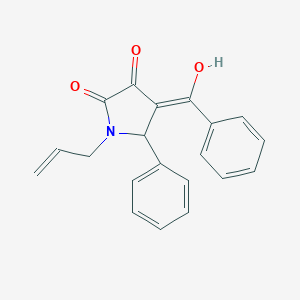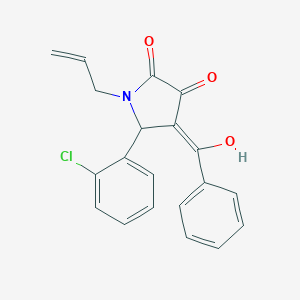![molecular formula C21H27Cl2N3O2S B282595 2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide](/img/structure/B282595.png)
2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide, also known as DIDS, is a chemical compound that has been extensively studied for its biochemical and physiological effects. This compound has been found to be a potent inhibitor of chloride channels and has been used in various scientific research applications.
Mécanisme D'action
The mechanism of action of 2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide involves the inhibition of chloride channels by binding to a specific site on the channel protein. This binding prevents chloride ions from passing through the channel, leading to a decrease in chloride conductance. 2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide has been found to be a non-specific inhibitor of chloride channels, meaning that it can inhibit multiple types of chloride channels.
Biochemical and Physiological Effects:
2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide has been found to have a range of biochemical and physiological effects, including the inhibition of chloride transport, the modulation of ion channels, and the regulation of intracellular pH. 2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide has also been found to have anti-inflammatory effects and has been used to study the role of chloride channels in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide in lab experiments include its potency as a chloride channel inhibitor and its non-specificity, which allows for the inhibition of multiple types of chloride channels. However, the limitations of using 2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide include its potential toxicity and the need for careful dosing to avoid non-specific effects.
Orientations Futures
For research on 2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide include the development of more specific chloride channel inhibitors, the study of the role of chloride channels in various disease states, and the development of new therapeutic agents based on the inhibition of chloride channels. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide involves the reaction of 2-ethylhexylamine with 2-chloroacetyl chloride to form N-(2-ethylhexyl)acetamide. This intermediate is then reacted with 4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazole-2-thiol to form 2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide.
Applications De Recherche Scientifique
2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide has been used in various scientific research applications, including the study of chloride channels and their role in physiological processes. It has been found to be a potent inhibitor of chloride channels in various cell types, including cardiac myocytes, smooth muscle cells, and epithelial cells. 2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide has also been used to study the role of chloride channels in cystic fibrosis and other diseases.
Propriétés
Formule moléculaire |
C21H27Cl2N3O2S |
|---|---|
Poids moléculaire |
456.4 g/mol |
Nom IUPAC |
2-[(4Z)-4-[(2,4-dichlorophenyl)methylidene]-1-methyl-5-oxoimidazol-2-yl]sulfanyl-N-(2-ethylhexyl)acetamide |
InChI |
InChI=1S/C21H27Cl2N3O2S/c1-4-6-7-14(5-2)12-24-19(27)13-29-21-25-18(20(28)26(21)3)10-15-8-9-16(22)11-17(15)23/h8-11,14H,4-7,12-13H2,1-3H3,(H,24,27)/b18-10- |
Clé InChI |
ZGGUMDLHBAJZCV-ZDLGFXPLSA-N |
SMILES isomérique |
CCCCC(CC)CNC(=O)CSC1=N/C(=C\C2=C(C=C(C=C2)Cl)Cl)/C(=O)N1C |
SMILES |
CCCCC(CC)CNC(=O)CSC1=NC(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)N1C |
SMILES canonique |
CCCCC(CC)CNC(=O)CSC1=NC(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)N1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-acetyl-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282512.png)

![4-[2-(2,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282515.png)
![3-acetyl-2-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one](/img/structure/B282516.png)

![4-acetyl-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282521.png)
![4-benzoyl-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282522.png)
![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282532.png)
![3-hydroxy-4-(2,4,6-trimethylbenzoyl)-spiro[furan-5,2'-(1'H)-indene]-1',2,3'(2'H,5H)-trione](/img/structure/B282534.png)
![(4Z)-4-[hydroxy(phenyl)methylidene]-5-(4-propan-2-ylphenyl)-1-prop-2-enylpyrrolidine-2,3-dione](/img/structure/B282535.png)



![1-allyl-4-benzoyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282542.png)